N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-31-19-9-7-17(8-10-19)13-15-24-20-11-12-21-26-27-22(29(21)28-20)14-16-25-23(30)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVZGVMQZDSXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Attachment of the Methoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction where the triazolopyridazine core is reacted with 4-methoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Benzamide Group: The final step involves the acylation of the intermediate product with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The benzamide and methoxyphenethylamine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced triazolopyridazine derivatives.
Substitution: Formation of various substituted benzamides or triazolopyridazines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yield and purity. Although specific synthetic routes for this compound are not extensively documented, related compounds often utilize methods such as:
- Nucleophilic substitutions
- Condensation reactions
- Heterocyclization techniques
These methods are crucial for constructing the complex structure of the compound while ensuring that functional groups are appropriately positioned to enhance biological activity.
Research indicates that compounds containing triazole and pyridazine rings exhibit various biological activities. The potential applications of N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may include:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains. The presence of the triazole ring is particularly noted for its antibacterial properties.
- Antitumor Effects : Triazolo derivatives have been investigated for their potential as anticancer agents due to their ability to interfere with cellular processes involved in tumor growth.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study on triazolo derivatives demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may possess similar properties .
- Antitumor Research : Research has highlighted the effectiveness of triazole-containing compounds in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results .
- Inflammation Modulation : A recent study found that certain triazole derivatives could modulate inflammatory responses in vitro, indicating potential therapeutic applications for chronic inflammatory conditions .
Data Table of Biological Activities
| Activity Type | Compound | Target Pathway | Outcome |
|---|---|---|---|
| Antimicrobial | Triazolo Derivative | Bacterial Cell Wall Synthesis | Inhibition observed |
| Antitumor | Triazolo Derivative | Cell Cycle Regulation | Reduced proliferation |
| Anti-inflammatory | Triazolo Derivative | Cytokine Production | Decreased levels |
Mechanism of Action
The mechanism of action of N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at the 6-position of the pyridazine ring and the terminal benzamide group. Below is a comparative analysis:
Structure-Activity Relationships (SAR)
Biological Activity
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 873002-44-9) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and pyridazine frameworks exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial and antifungal activities. A study highlighted the effectiveness of similar compounds against both drug-sensitive and drug-resistant strains of bacteria, suggesting that this compound could potentially exhibit comparable efficacy .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, mercapto-substituted 1,2,4-triazoles have shown promising results in inhibiting the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . Given its structural similarities, it is plausible that this compound may also exhibit significant anticancer activity.
Anti-inflammatory and Analgesic Effects
Compounds derived from triazole and pyridazine rings have been associated with anti-inflammatory and analgesic effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects . This suggests that this compound could be explored for its potential in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Component | Role in Activity |
|---|---|
| Triazole Ring | Contributes to antimicrobial and anticancer properties through interaction with biological targets. |
| Pyridazine Moiety | Enhances the compound's ability to bind to receptors involved in inflammation and pain pathways. |
| Methoxyphenethyl Group | Increases lipophilicity and may enhance cellular uptake. |
Case Studies
Several studies have investigated the biological activities of triazole-containing compounds:
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the triazole ring significantly enhanced antibacterial potency .
- Cytotoxicity Assays : Research focusing on mercapto-triazoles demonstrated that specific substitutions improved cytotoxicity against cancer cell lines. This indicates a potential pathway for developing this compound as an anticancer agent .
Q & A
Q. What established synthetic routes are available for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the [1,2,4]triazolo[4,3-b]pyridazine core. For example:
- Core formation : Cyclocondensation of hydrazine derivatives with activated pyridazinone intermediates under reflux conditions (e.g., ethanol or acetic acid as solvents, 80–100°C) .
- Amide coupling : Reaction of intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with 4-methoxyphenethylamine using coupling agents (e.g., HATU or DIPEA) in polar aprotic solvents (DMF, THF) .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization focuses on yield improvement (e.g., adjusting stoichiometry, temperature, and catalyst load) and minimizing side products like unreacted amines or dimerization byproducts .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the triazolopyridazine core and substituent positions. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching within 5 ppm error) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding binding modes in target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for bromodomain inhibition?
- Bivalent binding : Introduce substituents (e.g., ethylsulfonyl or benzoyl groups) to enhance interactions with BRD4's acetyl-lysine binding pocket. For example, compound 39 (benzoyl derivative) showed improved cellular potency due to dual-pocket engagement .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety increase metabolic stability, while methoxy groups improve solubility .
- Selectivity screening : Test against BET family members (BRD2/3/4) using fluorescence polarization assays. For instance, 8-chloro derivatives exhibit >100-fold selectivity for BRD4 over BRD2 .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Solubility optimization : Replace hydrophobic groups (e.g., phenyl) with polar moieties (e.g., piperazinyl) or use prodrug strategies (e.g., esterification) to enhance bioavailability .
- Formulation adjustments : Use co-solvents (PEG-400, DMSO) or lipid-based carriers for in vivo studies .
- Metabolic profiling : Conduct microsomal stability assays to identify vulnerable sites (e.g., methoxy demethylation) and introduce blocking groups (e.g., cyclopropyl) .
Q. What strategies address selectivity challenges against adenosine receptors or kinase off-targets?
- Computational docking : Use Schrödinger Glide to predict binding poses and identify steric clashes with non-target receptors (e.g., adenosine A2A) .
- Functional group swaps : Replace the 4-methoxyphenethyl group with bulkier substituents (e.g., indole derivatives) to reduce off-target kinase binding .
- Pharmacophore filtering : Apply shape-based screening (e.g., ROCS) to exclude compounds with similarity to known kinase inhibitors .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor binding assays?
- Assay conditions : Compare buffer pH (e.g., TRIS vs. HEPES) and ion concentrations (Mg²⁺ affects adenosine receptor binding) .
- Batch variability : Characterize compound purity (HPLC) and confirm absence of tautomers (via VT-NMR) that may alter binding .
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of radiolabeled assays .
Safety and Handling
Q. What precautions are essential during synthesis and handling?
- Toxic intermediates : Use fume hoods when working with sodium hypochlorite (oxidizing agent) or borohydrides (flammable) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with DMSO or acetic acid .
- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal and segregate halogenated waste (e.g., chloro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
